

CAS number 578757-90-1 properties

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Compound of Interest

Compound Name:	3-(1-Pyridin-2-yl-ethylamino)- propan-1-ol
CAS No.:	511237-61-9
Cat. No.:	B2897568

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An In-depth Technical Guide to CAS No. 578757-90-1 (GSK1016790A)

Introduction

GSK1016790A (CAS Number: 578757-90-1) is a highly potent and selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.^{[1][2]} Developed by GlaxoSmithKline, this small molecule has become an indispensable pharmacological tool for investigating the diverse physiological and pathophysiological roles of TRPV4.^[1] The TRPV4 channel is a non-selective cation channel implicated in a wide array of functions, including mechanosensation, osmoregulation, temperature sensing, and vascular tone regulation.^{[3][4]} GSK1016790A's high potency, with activity in the nanomolar range, and selectivity over other TRP channels make it a superior research compound compared to less potent agonists like 4 α -Phorbol 12,13-didecanoate (4 α -PDD).^{[5][6]} This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, pharmacological effects, and experimental applications of GSK1016790A.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research. GSK1016790A is a complex piperazine amide derivative supplied as a white to off-white crystalline solid.^[7] Its properties are summarized below.

Property	Value	Source(s)
IUPAC Name	N-[(1S)-1-[[4-[(2S)-2-[[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide	[1]
Synonyms	GSK101, GSK1016790A	[7][8]
CAS Number	942206-85-1 (Note: Some sources may incorrectly list 578757-90-1)	
Molecular Formula	C ₂₈ H ₃₂ Cl ₂ N ₄ O ₆ S ₂	[2]
Molecular Weight	655.61 g/mol	[2][9]
Appearance	Crystalline solid	[7]
Solubility	Soluble in DMSO (~15 mg/mL), DMF (~15 mg/mL), and ethanol (~10 mg/mL). Sparingly soluble in aqueous buffers.	[7][9]
Storage	Store at -20°C	[7]
Stability	Stable for ≥4 years when stored correctly.	[7]

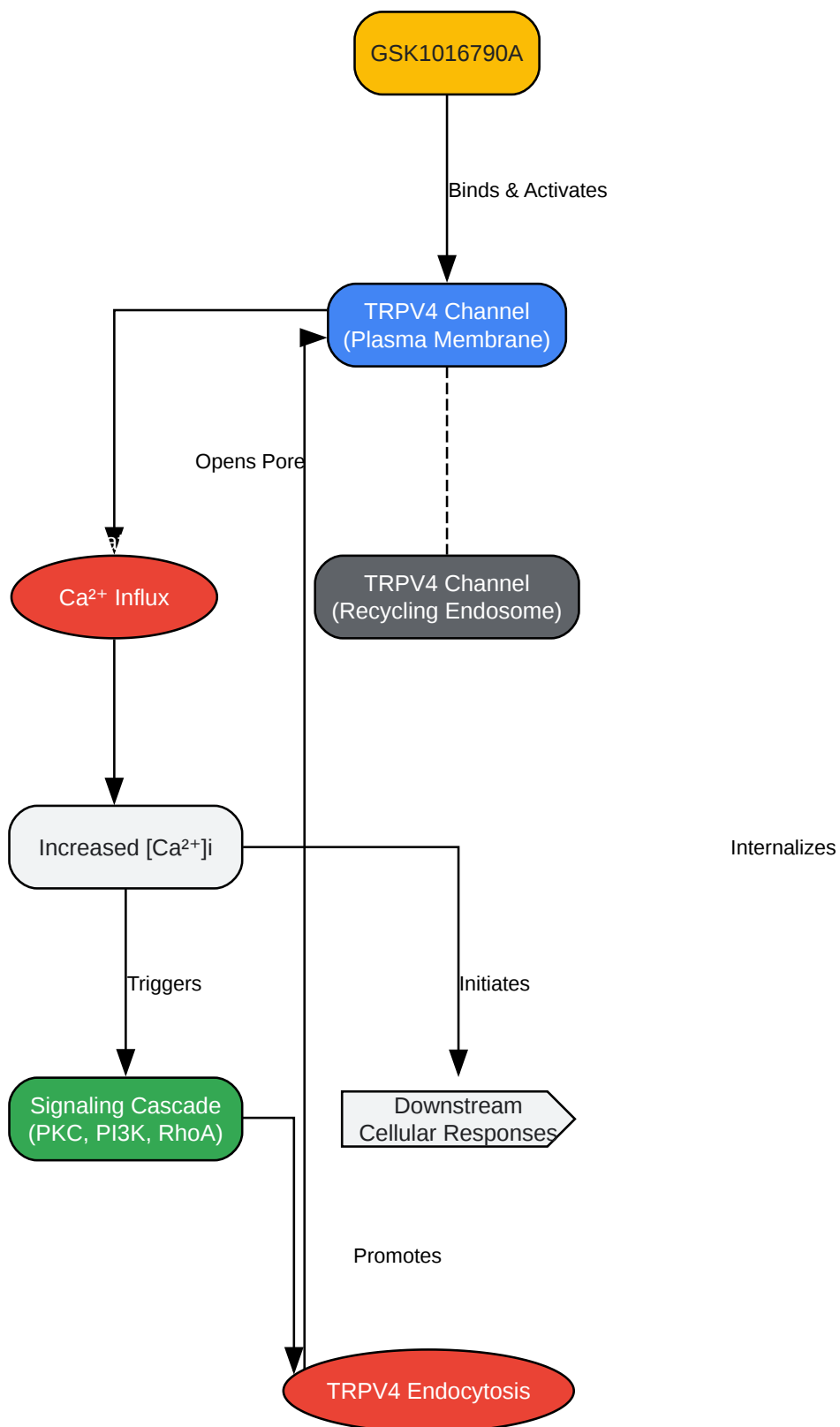
For optimal results in aqueous solutions, it is recommended to first dissolve GSK1016790A in DMSO and then dilute with the aqueous buffer of choice.^[7]

Mechanism of Action: Potentiation of the TRPV4 Cation Channel

GSK1016790A exerts its effects by directly binding to and activating the TRPV4 ion channel. [10][11] This activation leads to a conformational change in the channel, opening a pore that allows for the influx of cations, most notably Calcium (Ca^{2+}), into the cell. [9][12] This rapid increase in intracellular calcium concentration ($[\text{Ca}^{2+}]_i$) serves as a second messenger, initiating a cascade of downstream signaling events. [13]

The compound has demonstrated high potency, eliciting Ca^{2+} influx in human and mouse TRPV4-expressing HEK293 cells with EC_{50} values of 2.1 nM and 18 nM, respectively. [9][12] This activation is not limited to engineered cell lines; GSK1016790A stimulates TRPV4 in numerous native cell types, including endothelial cells, urinary smooth muscle cells, and urothelial cells. [9][11]

Interestingly, sustained stimulation with GSK1016790A can lead to a complex regulatory response. The initial Ca^{2+} influx triggers signaling pathways involving Protein Kinase C (PKC), PI3K, and the small GTPase RhoA. [4][13] This cascade ultimately promotes the endocytosis (internalization) of TRPV4 channels from the plasma membrane, moving them into recycling endosomes. [3][13] This process serves as a negative feedback mechanism, leading to a rapid partial desensitization and downregulation of the channel's surface expression, which modulates the cell's responsiveness to the agonist over time. [9][11]



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Caption: GSK1016790A signaling pathway via the TRPV4 channel.

Pharmacological Effects

The activation of TRPV4 by GSK1016790A produces a wide range of biological effects, which have been characterized in both in vitro and in vivo models.

In Vitro Effects

- **Calcium Influx:** As its primary mechanism, it potently elevates intracellular Ca^{2+} in cells expressing TRPV4.[12]
- **Nitric Oxide Production:** In endothelial cells, the Ca^{2+} influx activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key signaling molecule in vasodilation.[14]
- **ERK1/2 Phosphorylation:** It has been shown to increase the phosphorylation of ERK1/2, a component of the MAPK signaling pathway involved in cell proliferation and differentiation.
- **Metabolic Regulation:** In pancreatic INS-1E cells, GSK1016790A enhances insulin mRNA expression, suggesting a role for TRPV4 in metabolic regulation.
- **Anti-inflammatory Potential:** The compound inhibits TNF- α -induced adhesion of monocytes to human endothelial cells, indicating a potential role in modulating inflammatory responses in the vasculature.[4][10]

In Vivo Effects

- **Cardiovascular System:** Intravenous administration in rats produces dose-dependent vasodilation, leading to decreases in systemic and pulmonary vascular resistance.[9][15] However, at higher doses (e.g., 12 $\mu\text{g}/\text{kg}$ in rats), it can cause profound endothelial failure, vascular leakage, and circulatory collapse.[8][15]
- **Urinary System:** It induces bladder overactivity and contraction in mice, highlighting the role of TRPV4 in bladder function.[1]
- **Nervous System:** While a valuable tool, excessive activation can be detrimental. Intracerebroventricular injection in mice was shown to increase oxidative stress (evidenced by higher methane dicarboxylic aldehyde and NO content) and induce neuronal injury, an effect that could be blocked by a TRPV4 antagonist.[16]

- Atherosclerosis: In a mouse model of atherosclerosis (ApoE deficient mice), GSK1016790A was found to reduce the formation of atherosclerotic plaques.[4][10]

Effect	Model System	Potency / Dose	Source(s)
Ca ²⁺ Influx	Human TRPV4 in HEK cells	EC ₅₀ = 2.1 nM	[9]
Ca ²⁺ Influx	Mouse TRPV4 in HEK cells	EC ₅₀ = 18 nM	[9]
Vasodilation	Intact-chest rats (IV)	2-10 µg/kg	[15]
Circulatory Collapse	Intact-chest rats (IV)	12 µg/kg	[15]

Experimental Protocol: In Vitro Calcium Imaging Assay

This protocol provides a validated methodology for quantifying the activation of TRPV4 channels in a cell-based assay using GSK1016790A.

Materials and Reagents

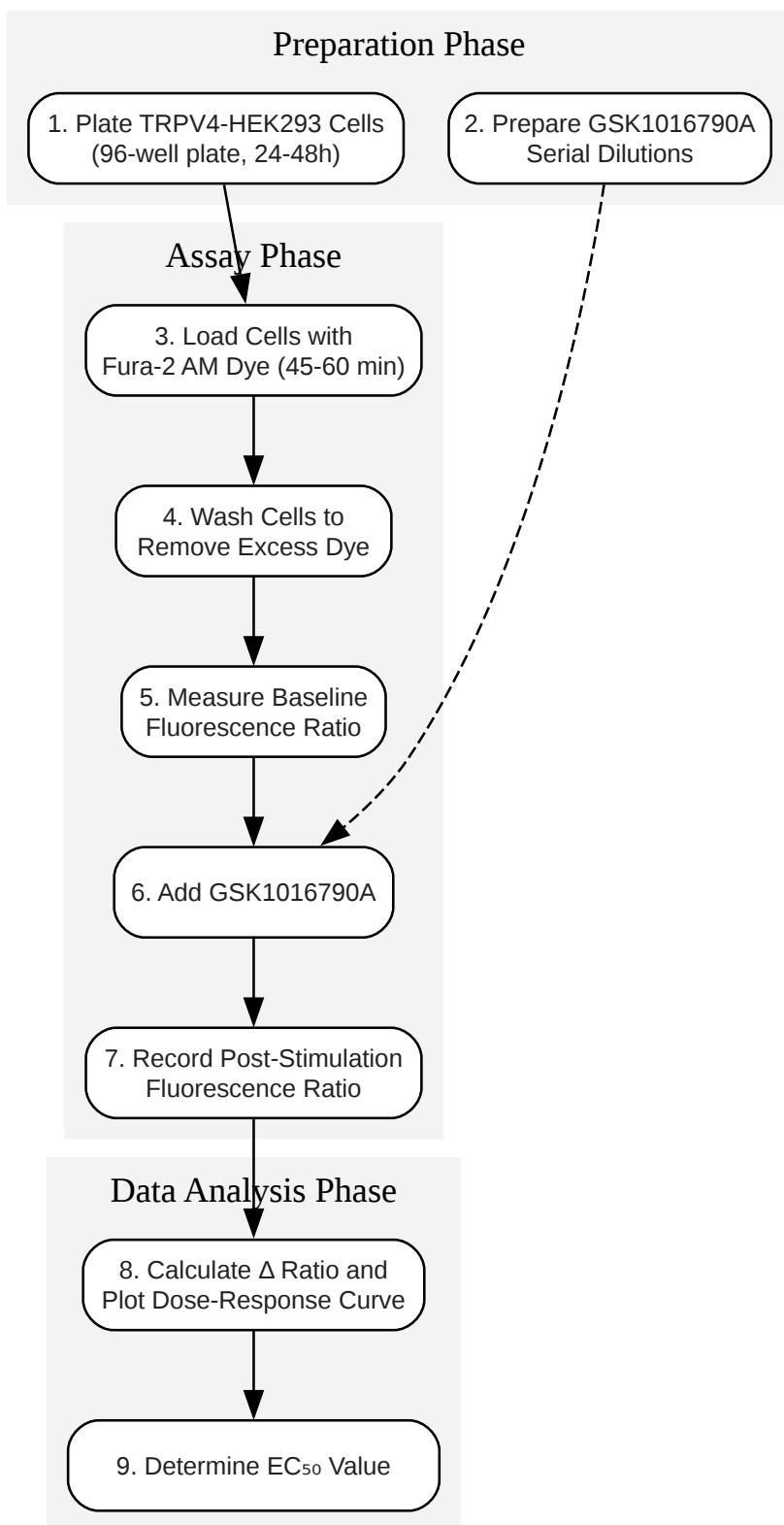
- HEK293 cells stably expressing human TRPV4
- DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
- Black, clear-bottom 96-well microplates
- Fura-2 AM calcium indicator dye
- Pluronic F-127
- Anhydrous DMSO
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- GSK1016790A powder

- Fluorescence microplate reader or imaging system

Step-by-Step Methodology

- Cell Culture & Plating:
 - Culture TRPV4-HEK293 cells in a T-75 flask at 37°C, 5% CO₂.
 - When cells reach 80-90% confluency, trypsinize and seed them into a 96-well plate at a density of 50,000 cells per well.
 - Allow cells to adhere and grow for 24-48 hours.
- Compound Preparation:
 - Prepare a 10 mM stock solution of GSK1016790A by dissolving the powder in anhydrous DMSO.
 - Perform serial dilutions of the stock solution in HBSS to create a range of working concentrations (e.g., from 1 pM to 10 μM) for generating a dose-response curve.
- Calcium Dye Loading:
 - Prepare a Fura-2 AM loading buffer (e.g., 5 μM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
 - Aspirate the culture medium from the wells and wash once with HBSS.
 - Add 100 μL of the loading buffer to each well.
 - Incubate the plate for 45-60 minutes at 37°C in the dark.
 - After incubation, wash the cells twice with HBSS to remove excess dye, leaving 100 μL of HBSS in each well.
- Fluorescence Measurement:
 - Place the plate in the fluorescence reader.

- Set the instrument to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
- Record a stable baseline fluorescence ratio for 1-2 minutes.
- Add the prepared GSK1016790A dilutions to the respective wells.
- Immediately begin recording the fluorescence ratio for 5-10 minutes to capture the peak calcium response.
- Data Analysis:
 - Calculate the change in the 340/380 nm fluorescence ratio from baseline for each well.
 - Plot the peak response against the logarithm of the GSK1016790A concentration.
 - Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.



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